

Comparative NMR Analysis of Benzofuran Carbaldehydes for Drug Discovery

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Compound of Interest

Compound Name: **1-Benzofuran-5-carbaldehyde**

Cat. No.: **B110962**

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A detailed spectroscopic comparison of **1-Benzofuran-5-carbaldehyde** with its 2- and 3-isomers, providing valuable data for researchers in drug development and chemical synthesis.

In the landscape of pharmaceutical research and drug development, the benzofuran scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The precise characterization of substituted benzofurans is paramount for understanding their structure-activity relationships. This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **1-Benzofuran-5-carbaldehyde** and its isomeric counterparts, 2-Benzofuran-carbaldehyde and 3-Benzofuran-carbaldehyde. The presented data, crucial for unambiguous identification and quality control, is supported by a detailed experimental protocol for data acquisition.

^1H and ^{13}C NMR Spectral Data Comparison

The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide a unique fingerprint for each isomer, reflecting the distinct electronic environment of the protons and carbon atoms within each molecule.

Table 1: ^1H NMR Spectral Data of Benzofuran Carbaldehyde Isomers (400 MHz, CDCl_3)

Position	1-Benzofuran-5-carbaldehyde	2-Benzofuran-carbaldehyde	3-Benzofuran-carbaldehyde
CHO	9.95 (s, 1H)	9.85 (s, 1H)	10.10 (s, 1H)
H-2	7.73 (d, $J=2.2$ Hz, 1H)	-	8.30 (s, 1H)
H-3	6.91 (d, $J=2.2$ Hz, 1H)	7.60 (s, 1H)	-
H-4	8.20 (d, $J=1.6$ Hz, 1H)	7.75 (d, $J=7.8$ Hz, 1H)	7.95 (d, $J=7.9$ Hz, 1H)
H-6	7.89 (dd, $J=8.5, 1.6$ Hz, 1H)	7.55 (t, $J=7.6$ Hz, 1H)	7.40 (t, $J=7.7$ Hz, 1H)
H-7	7.66 (d, $J=8.5$ Hz, 1H)	7.68 (d, $J=8.3$ Hz, 1H)	7.52 (d, $J=8.2$ Hz, 1H)
H-5	-	7.42 (t, $J=7.5$ Hz, 1H)	7.35 (t, $J=7.6$ Hz, 1H)

Table 2: ^{13}C NMR Spectral Data of Benzofuran Carbaldehyde Isomers (101 MHz, CDCl_3)

Position	1-Benzofuran-5-carbaldehyde	2-Benzofuran-carbaldehyde	3-Benzofuran-carbaldehyde
CHO	191.8	179.9	186.2
C-2	146.0	152.8	155.0
C-3	107.2	117.5	122.1
C-3a	128.5	129.2	125.4
C-4	129.8	124.0	124.5
C-5	132.5	126.8	123.6
C-6	125.2	123.5	121.8
C-7	112.0	112.6	111.9
C-7a	158.9	156.2	150.7

Experimental Protocol

The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for benzofuran derivatives.

Sample Preparation: Approximately 5-10 mg of the benzofuran carbaldehyde sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

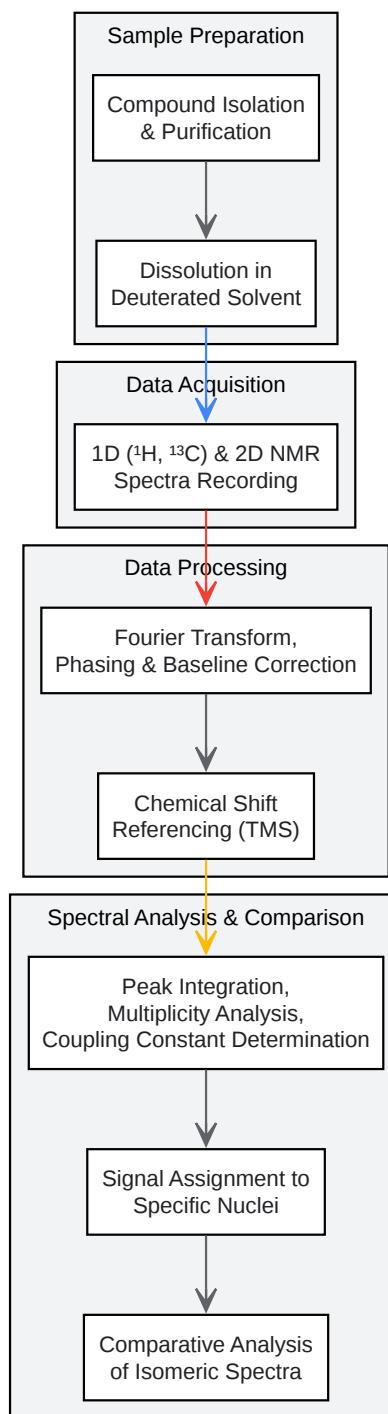
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

- **¹H NMR Spectroscopy:**
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 4.08 seconds
 - Relaxation Delay: 1.0 second
 - Spectral Width: 8278 Hz
 - Temperature: 298 K
- **¹³C NMR Spectroscopy:**
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.36 seconds
 - Relaxation Delay: 2.0 seconds
 - Spectral Width: 24038 Hz
 - Temperature: 298 K

Data Processing: The acquired Free Induction Decays (FIDs) were processed using standard Fourier transformation. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Workflow for NMR Spectral Analysis

The process of analyzing and interpreting NMR data follows a systematic workflow, from initial sample handling to final structure elucidation and comparison.



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Caption: Workflow of NMR Spectral Analysis.

This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of benzofuran-based compounds. The provided spectral data and

experimental protocol facilitate the accurate identification of **1-Benzofuran-5-carbaldehyde** and its key isomers, thereby supporting the advancement of drug discovery and development programs.

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